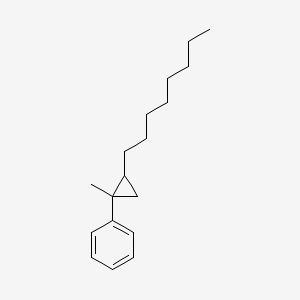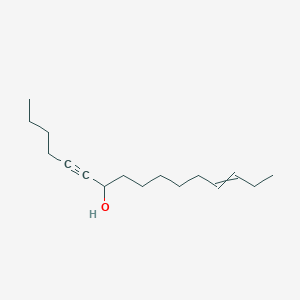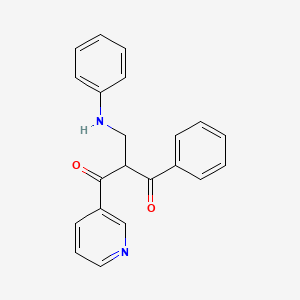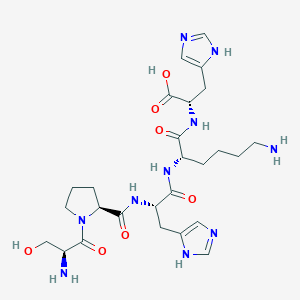
(1-Methyl-2-octylcyclopropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methyl-2-octylcyclopropyl)benzene is an organic compound that features a benzene ring substituted with a cyclopropyl group, which is further substituted with a methyl and an octyl group. This compound is part of the larger family of benzene derivatives, which are known for their diverse chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2-octylcyclopropyl)benzene typically involves the cyclopropanation of an appropriate alkene precursor followed by Friedel-Crafts alkylation. The cyclopropanation can be achieved using reagents such as diazomethane or Simmons-Smith reagent. The Friedel-Crafts alkylation involves the reaction of benzene with the cyclopropyl derivative in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Methyl-2-octylcyclopropyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring. Common reagents include nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes
Applications De Recherche Scientifique
(1-Methyl-2-octylcyclopropyl)benzene has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the reactivity and stability of cyclopropyl-substituted benzene derivatives.
Biology: The compound can be used in studies investigating the biological activity of cyclopropyl-containing molecules.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs with unique mechanisms of action.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals with specific properties.
Mécanisme D'action
The mechanism of action of (1-Methyl-2-octylcyclopropyl)benzene involves its interaction with molecular targets and pathways within biological systems. The cyclopropyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The benzene ring provides a stable aromatic framework that can participate in π-π interactions and other non-covalent interactions with biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-Methyl-2-ethylcyclopropyl)benzene
- (1-Methyl-2-propylcyclopropyl)benzene
- (1-Methyl-2-butylcyclopropyl)benzene
Uniqueness
(1-Methyl-2-octylcyclopropyl)benzene is unique due to the presence of the long octyl chain, which can significantly impact its physical and chemical properties, such as solubility, boiling point, and hydrophobicity. This distinguishes it from other similar compounds with shorter alkyl chains, making it suitable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
651301-56-3 |
|---|---|
Formule moléculaire |
C18H28 |
Poids moléculaire |
244.4 g/mol |
Nom IUPAC |
(1-methyl-2-octylcyclopropyl)benzene |
InChI |
InChI=1S/C18H28/c1-3-4-5-6-7-9-14-17-15-18(17,2)16-12-10-8-11-13-16/h8,10-13,17H,3-7,9,14-15H2,1-2H3 |
Clé InChI |
CQQPZPGCSKUPPY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1CC1(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene](/img/structure/B12611585.png)
![N-[4-(Aminomethyl)cyclohexyl]-4-(pyridin-2-yl)-1,3-thiazol-2-amine](/img/structure/B12611588.png)
![Ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B12611601.png)
![Ethyl 2-methyl-3-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12611603.png)
![N,N-Dibutyl-4-[(E)-phenyldiazenyl]aniline](/img/structure/B12611608.png)
![9-(2-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}ethyl)-9H-carbazole](/img/structure/B12611618.png)
![Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]-](/img/structure/B12611630.png)


![2,4',5-Trichloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol](/img/structure/B12611647.png)



![1-[1,2-Bis(2-chlorophenyl)-2-hydroxyethyl]piperidin-2-one](/img/structure/B12611656.png)
